3-Bromo-1-propanol

Vue d'ensemble

Description

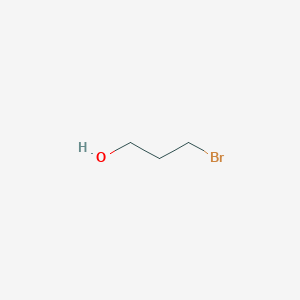

3-Bromo-1-propanol (CAS: 627-18-9; C₃H₇BrO; molecular weight: 138.99) is a halogenated primary alcohol with a bromine atom at the terminal carbon. It is widely used in organic synthesis, pharmaceuticals, and materials science due to its dual functional groups (hydroxyl and bromine), which enable nucleophilic substitutions, alkylation, and cyclization reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromo-1-propanol can be synthesized through the bromination of 1-propanol. The reaction typically involves the use of hydrobromic acid (HBr) and a catalyst such as sulfuric acid (H2SO4). The reaction proceeds as follows: [ \text{CH3CH2CH2OH} + \text{HBr} \rightarrow \text{CH3CH2CH2Br} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of propylene oxide. This method involves the reaction of propylene oxide with hydrogen bromide in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in 3-bromo-1-propanol undergoes nucleophilic substitution (SN2) reactions, enabling the synthesis of derivatives.

Example: Azide Substitution

This compound reacts with sodium azide (NaN₃) in acetone/water (5:1) at 70°C to form 3-azido-propan-1-ol :

Reaction:

this compound + NaN₃ → 3-Azido-propan-1-ol + NaBr

Conditions:

| Parameter | Value |

|---|---|

| Reaction Confirmation | ¹H NMR, FTIR (N₃ peak at 2095 cm⁻¹) |

| Key Application | Intermediate for polymer synthesis |

Esterification Reactions

The hydroxyl group facilitates ester formation under acidic or basic conditions.

Cyclization Reactions

This compound participates in cyclization to form heterocyclic compounds.

Oxidation and Reduction

The hydroxyl group enables oxidation to carboxylic acids or ketones, while the bromine can be reduced.

Oxidation Pathway

This compound oxidizes to 3-bromopropionic acid using strong oxidizing agents like KMnO₄ or CrO₃ .

Reduction Pathway

Catalytic hydrogenation (H₂/Pd) removes the bromine atom, yielding 1-propanol .

Polymer Cross-Linking

This compound acts as a cross-linking agent in polymers like polyvinyl alcohol (PVA), enhancing mechanical strength :

Reaction:

PVA + this compound → Cross-linked PVA network

Conditions:

-

Temperature: 60–80°C

-

Catalyst: Acidic or basic conditions

Reactivity in Micellar Media

In surfactant-based micelles (e.g., cationic/nonionic), this compound reacts with phenols to form ethers or esters, leveraging the micellar interface for enhanced reaction rates .

Applications De Recherche Scientifique

Synthesis Applications

1. Synthesis of Quaternary Chiral Prolines

3-Bromo-1-propanol serves as a reagent in the synthesis of chiral quaternary prolines. This is achieved through cyclization reactions involving quaternary amino acids. Such compounds are essential in pharmaceutical chemistry due to their role in drug design and development .

2. Fluorescent Halide-Sensitive Dyes

The compound is also used in the synthesis of fluorescent halide-sensitive quinolinium dyes. These dyes are important for various analytical applications, including fluorescence microscopy and imaging techniques .

Material Science Applications

3. Grafting Agent in Polymer Chemistry

this compound acts as a grafting agent in the synthesis of recyclable reagents and polymers. It facilitates the development of new materials with enhanced properties, such as increased thermal stability and mechanical strength .

4. Microemulsion Studies

In materials science, this compound is utilized for studying micellar media and microemulsions. Its reactions with phenols in cationic or nonionic surfactant systems have been investigated to understand the dynamics of these systems better .

Biochemical Applications

5. Structure-Mutagenic Activity Relationships

Research has employed this compound to explore structure-mutagenic activity relationships using the Salmonella typhimurium TA100 strain. This application is crucial for understanding the mutagenic potential of halogenated hydrocarbons and alcohols, contributing to toxicological assessments .

Case Study 1: Synthesis of Quaternary Prolines

In a study published in Molecules, researchers synthesized quaternary prolines using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields (up to 80%) under controlled temperatures and solvents, demonstrating the compound's utility in asymmetric synthesis .

Case Study 2: Development of Fluorescent Dyes

A team at a leading university utilized this compound to develop new fluorescent dyes for biological imaging. The resulting dyes exhibited significant sensitivity to halide ions, enabling real-time monitoring of cellular processes .

Mécanisme D'action

3-Bromo-1-propanol acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Key Properties:

- Purity: Available commercially at 95–97% purity (Sigma-Aldrich, Santa Cruz Biotechnology) .

- Reactivity : The bromine atom acts as a superior leaving group compared to chlorine, enhancing its utility in coupling reactions .

- Applications: Synthesis of fluorescent dyes (e.g., quinolinium derivatives) . Preparation of chiral prolines and receptor agonists via cyclization . Catalyst modification for CO₂ cycloaddition reactions .

Comparison with Structurally Similar Compounds

3-Chloro-1-propanol (C₃H₇ClO)

Key Difference: Bromine’s superior leaving group ability accelerates reactions like cyclic carbonate synthesis, making this compound more efficient in time-sensitive processes .

3-Bromo-2,2-dimethyl-1-propanol (C₅H₁₁BrO)

Key Difference: The branched structure of 3-bromo-2,2-dimethyl-1-propanol introduces steric hindrance, reducing its utility in reactions requiring nucleophilic attack at the brominated carbon .

3-Bromo-1,1,1-trifluoro-2-propanol (C₃H₄BrF₃O)

Key Difference: The trifluoromethyl group in 3-bromo-1,1,1-trifluoro-2-propanol increases acidity and alters solubility, making it suitable for fluorinated compound synthesis .

Deuterated Analog: this compound-d₆ (C₃HD₆BrO)

Key Difference : Deuterated analogs are critical for tracing metabolic pathways and studying reaction mechanisms without altering chemical behavior .

Polymer Chemistry

- Conjugated Copolymers: Incorporated into benzodifuranone-based copolymers to enhance solubility and optoelectronic properties .

- Porous Ionic Polymers : Functionalized with hydroxyl groups to create bifunctional catalysts for CO₂ cycloaddition, achieving high recyclability .

Green Chemistry

- Cyclic Carbonate Synthesis : Demonstrated 20-minute conversion to propylene carbonate using CO₂ and DBU, outperforming chloro analogs .

Activité Biologique

3-Bromo-1-propanol (C3H7BrO), a halogenated alcohol, is an organic compound with significant applications in chemical synthesis and biological research. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and relevant studies that highlight its potential uses.

- Molecular Formula : C3H7BrO

- Molecular Weight : 138.99 g/mol

- CAS Number : 627-18-9

- Structure :

- SMILES: OCCCBr

- InChIKey: RQFUZUMFPRMVDX-UHFFFAOYSA-N

This compound is characterized as an achiral compound with no defined stereocenters, making it versatile for various synthetic applications, particularly in organic chemistry.

Biological Applications

This compound has been utilized in several biological contexts:

- Synthesis of Fluorescent Dyes : It serves as a precursor in the synthesis of fluorescent halide-sensitive quinolinium dyes, which are critical in biological imaging and sensing applications .

- Labeling Tryptophan Residues : The compound has been employed to label surface-accessible tryptophan residues in proteins, facilitating studies on protein structure and dynamics .

- Micellar Media Studies : Research indicates its application in studying micellar media and microemulsions, which are important for drug delivery systems .

- Cyclization Reactions : It is used to synthesize chiral, quaternary prolines via cyclization of quaternary amino acids, demonstrating its utility in asymmetric synthesis .

Acute Toxicity

This compound exhibits acute toxicity, classified under GHS hazard categories. It is identified as an acute oral toxin (Acute Tox. 4) and a severe eye irritant (Eye Dam. 1) .

Chronic Effects

Studies have suggested potential neurotoxic effects and reproductive toxicity associated with prolonged exposure to brominated compounds, including this compound. However, specific data on chronic exposure effects remain limited .

Kinetic Studies

A study focused on the kinetic analysis of halopropane conversion by a Rhodococcus haloalkane dehalogenase demonstrated that this compound could serve as a substrate for enzymatic reactions, highlighting its role in bioremediation processes .

Antibacterial Activity

Research published in Molecules explored the antibacterial properties of polymerizable derivatives of this compound. The study found that these derivatives exhibited significant antibacterial activity against various strains, suggesting potential applications in medicinal chemistry .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for converting 3-bromo-1-propanol into azide derivatives, and how are these products characterized?

- Methodology : this compound undergoes nucleophilic substitution with sodium azide (NaN₃) in water at 50°C for 24 hours to yield 3-azidopropan-1-ol. The reaction requires stoichiometric excess of NaN₃ (2 equivalents) for optimal conversion. Post-synthesis, products are characterized via ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm structural integrity and purity .

Q. How is this compound utilized in alkylation reactions for synthesizing piperazine derivatives?

- Methodology : Alkylation of piperazine derivatives involves refluxing this compound with potassium carbonate (K₂CO₃) in acetonitrile. The reaction benefits from iodide (KI) as a catalyst to enhance nucleophilicity. Purification typically employs column chromatography to isolate high-purity intermediates, as described in dopamine/serotonin receptor agonist studies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Due to its mutagenic properties, this compound must be stored at 0–6°C. Personal protective equipment (PPE) such as N95 masks, gloves, and goggles is mandatory. Reactions should be conducted in fume hoods to avoid inhalation hazards, as noted in safety protocols from reagent catalogs .

Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitutions?

- Methodology : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing transition states. For example, THF is preferred in phenoxy alkyl alcohol synthesis due to its compatibility with KOH as a base, while micellar media (e.g., cationic surfactants) can modulate reactivity in phenol coupling reactions .

Q. What are the key spectroscopic markers for identifying this compound in reaction mixtures?

- Methodology : ¹H-NMR shows characteristic peaks at δ 3.65–3.70 ppm (–CH₂OH) and δ 3.45–3.50 ppm (–CH₂Br). IR spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches. Cross-referencing with literature data ensures accurate identification .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated this compound) be employed to study reaction mechanisms?

- Methodology : Deuterated analogs (e.g., this compound-1,1,2,2,3,3-d₆) are synthesized for kinetic isotope effect (KIE) studies. These isotopes help elucidate proton transfer mechanisms in reactions like deoxofluorination, as demonstrated in radiopharmaceutical precursor synthesis .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

- Methodology : Conflicting data (e.g., melting point reported as 139°C vs. undefined in other sources) are resolved via differential scanning calorimetry (DSC) under controlled conditions. Impurity profiles (e.g., residual solvents) must be analyzed, as commercial samples often vary in purity (95–97%) .

Q. How do surfactant-based reaction media affect the yield of this compound coupling with substituted phenols?

- Methodology : Cationic surfactants (e.g., CTAB) form micelles that concentrate reactants, improving yields by 15–20% compared to bulk solvents. Microemulsions with nonionic surfactants (e.g., Triton X-100) further enhance regioselectivity in aromatic substitutions .

Q. What challenges arise in purifying this compound-derived intermediates for drug discovery applications?

- Methodology : Hydrophilic byproducts (e.g., diols from hydrolysis) complicate purification. Techniques like gradient elution in column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC are critical for isolating targets like enzyme inhibitors or glycosylated compounds .

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of this compound in complex systems?

- Methodology : Density functional theory (DFT) calculates electronic parameters (e.g., LUMO energy, electrophilicity index) to predict nucleophilic attack sites. Molecular dynamics simulations model solvent effects, aiding in optimizing conditions for nonlinear optical (NLO) material synthesis .

Q. Notes on Data Contradictions and Validation

Propriétés

IUPAC Name |

3-bromopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFUZUMFPRMVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024657 | |

| Record name | 3-Bromo-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-bromo-1-propanol is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromo-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293 to 298 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

201 °F (NTP, 1992), 201 °F | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromo-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.5374 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | 3-Bromo-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-18-9 | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromo-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4AXH68FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.